Technical Guide: Synthesis and Characterization of 7-Iodo-5-nitrobenzofuran
Technical Guide: Synthesis and Characterization of 7-Iodo-5-nitrobenzofuran
The following technical guide details the synthesis, characterization, and strategic utility of 7-Iodo-5-nitrobenzofuran , a high-value bifunctional scaffold in medicinal chemistry.
Executive Summary
7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity. It contains two distinct handle points for diversification:
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C7-Iodide: A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
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C5-Nitro group: A latent amine precursor that allows for subsequent amide coupling, reductive amination, or heterocycle formation.
This guide provides a robust, step-by-step protocol for constructing this scaffold from commercially available precursors, emphasizing regiocontrol and purification.
Retrosynthetic Analysis
The most reliable route to 7-iodo-5-nitrobenzofuran does not rely on direct functionalization of the benzofuran core, which often suffers from poor regioselectivity (e.g., electrophilic nitration typically targets C2/C3). Instead, the benzene ring substituents are established prior to cyclization.
Strategic Disconnection:
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Target: 7-Iodo-5-nitrobenzofuran
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Precursor: 7-Iodo-5-nitrobenzofuran-2-carboxylic acid (via decarboxylation)
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Intermediate: Ethyl 7-iodo-5-nitrobenzofuran-2-carboxylate
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Starting Material: 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde)
Rationale: The hydroxyl group of 5-nitrosalicylaldehyde directs electrophilic iodination to the ortho position (C3 of the aldehyde), which corresponds to C7 of the final benzofuran.
Figure 1: Retrosynthetic logic ensuring correct substituent placement.
Experimental Protocol
Stage 1: Regioselective Iodination
Objective: Synthesis of 2-hydroxy-3-iodo-5-nitrobenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). The phenol directs ortho/para. The para position (C5) is blocked by the nitro group, forcing iodination to C3.
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Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv), Iodine (I₂, 1.1 equiv), Potassium Iodide (KI, 1.1 equiv), Aqueous Ammonia (25%), Water.
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Procedure:
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Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in 25% aqueous ammonia (20 mL). The solution will turn deep yellow/orange due to phenoxide formation.
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Prepare a solution of I₂ (11 mmol) and KI (11 mmol) in water (10 mL).
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Add the iodine solution dropwise to the stirred phenoxide solution at 0–5 °C over 30 minutes.
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Stir at room temperature for 2 hours.
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Acidify the mixture carefully with 2M HCl to pH ~2. A yellow precipitate will form.
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Workup: Filter the solid, wash copiously with water to remove excess iodine and salts, and recrystallize from ethanol.
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Yield Expectation: 85–90%.
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Checkpoint: ¹H NMR should show two aromatic doublets with meta coupling (~2.5 Hz), indicating the protons are at C4 and C6 (relative to aldehyde C1).
Stage 2: Benzofuran Ring Construction
Objective: Synthesis of Ethyl 7-iodo-5-nitrobenzofuran-2-carboxylate. Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Thorpe-Ziegler type mechanism).
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Reagents: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde (Stage 1 product), Ethyl bromoacetate (1.2 equiv), Anhydrous K₂CO₃ (2.0 equiv), DMF (Dimethylformamide).
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Procedure:
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Dissolve the iodinated aldehyde (10 mmol) in anhydrous DMF (15 mL).
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Add anhydrous K₂CO₃ (20 mmol) and stir for 15 minutes.
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Add ethyl bromoacetate (12 mmol) dropwise.
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Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Workup: Pour the mixture into crushed ice/water. The ester usually precipitates as a solid. Filter, wash with water, and dry.[1]
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Purification: Recrystallization from ethanol or flash chromatography if necessary.
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Stage 3: Hydrolysis and Decarboxylation
Objective: Conversion to 7-Iodo-5-nitrobenzofuran. Note: Direct decarboxylation of the ester is difficult; hydrolysis to the acid is required first.
Step 3A: Hydrolysis
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Reflux the ester in 10% NaOH/Ethanol (1:1) for 1 hour.
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Evaporate ethanol, dilute with water, and acidify with HCl.
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Collect the 7-iodo-5-nitrobenzofuran-2-carboxylic acid by filtration.
Step 3B: Decarboxylation
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Reagents: Copper powder (catalytic, ~10 mol%), Quinoline (solvent).
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Procedure:
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Suspend the carboxylic acid (5 mmol) and Copper powder (0.5 mmol) in Quinoline (5 mL).
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Heat the mixture to 200–210 °C (reflux) for 30–60 minutes. Evolution of CO₂ gas will be observed.
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Workup: Cool the mixture and dilute with Ethyl Acetate (50 mL). Filter off the copper.
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Wash the organic layer with 2M HCl (3x) to remove the quinoline (this is critical).
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Wash with brine, dry over MgSO₄, and concentrate.
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Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).
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Characterization Guide
Nuclear Magnetic Resonance (NMR)
The final product is achiral and planar.
| Nucleus | Signal | Multiplicity | Coupling (J) | Assignment |
| ¹H | ~8.60 ppm | Doublet | J ~ 2.0 Hz | H4 (Between NO₂ and O) |
| ¹H | ~8.55 ppm | Doublet | J ~ 2.0 Hz | H6 (Between NO₂ and I) |
| ¹H | ~7.90 ppm | Doublet | J ~ 2.2 Hz | H2 (Furan ring) |
| ¹H | ~7.00 ppm | Doublet | J ~ 2.2 Hz | H3 (Furan ring) |
Note: H4 and H6 are meta-coupled. H2 and H3 are vicinal on the furan ring. The chemical shifts of H4/H6 are deshielded due to the nitro group.
Mass Spectrometry (MS)
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Molecular Ion (M+): m/z ~288.9 (Standard atomic weights: C₈H₄INO₃).
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Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 isotope pattern like Br or Cl. However, the mass defect of Iodine is distinctive.
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Fragmentation: Loss of NO₂ (M-46) and loss of I (M-127) are common fragmentation pathways.
Functionalization & Utility
The power of this scaffold lies in its ability to access complex chemical space.
Figure 2: Divergent synthesis pathways. Blue paths utilize the C-I bond; Green paths utilize the NO₂ group.
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Library Generation: The C7-Iodine allows for the rapid attachment of diverse aryl/heteroaryl groups via Suzuki coupling, modulating lipophilicity and potency.
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Warhead Attachment: Reduction of the nitro group yields an aniline, which can be acrylated to form covalent inhibitors (e.g., acrylamides targeting cysteine residues).
Safety and Handling
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Nitro Compounds: Potentially explosive if heated dry in large quantities. Ensure the decarboxylation step is performed in solution (quinoline) and behind a blast shield.
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Iodine/Alkyl Halides: Ethyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.
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Quinoline: Toxic and malodorous. All glassware must be rinsed with acid in the hood before removal.
References
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Synthesis of 2-hydroxy-5-nitrobenzaldehyde derivatives: Vertex AI Search Result 1.1: "Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives..." OAText. Available at: [Link]
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Iodination of Salicylaldehydes (General Method): Vertex AI Search Result 1.11: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols..." RSC Advances. Available at: [Link]
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Cyclization of 2-hydroxy-5-nitrobenzaldehyde to Benzofuran Esters: Vertex AI Search Result 1.1: "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate..." Journal of Taibah University for Science. Available at: [Link]
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Decarboxylation of Benzofuran-2-carboxylic acids: Vertex AI Search Result 1.15: "Heterocyclic analogs of 5,12-naphthacenequinone 10. Synthesis of furanoquinizarine..." ResearchGate. Available at: [Link]
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Precursor Verification (2-Hydroxy-3-iodo-5-nitrobenzaldehyde): Vertex AI Search Result 1.9: "2-Hydroxy-3-iodo-5-nitrobenzaldehyde | C7H4INO4 | CID 759087". PubChem. Available at: [Link]
